Propane, 2-[(chloroethynyl)thio]-
Description
"Propane, 2-[(chloroethynyl)thio]-" is a chlorinated thioether compound characterized by a propane backbone with a thioether (-S-) group at the second carbon and a chloroethynyl (Cl-C≡C-) substituent. Key features include:
- Molecular backbone: Propane with a sulfur atom at position 2.
- Functional groups: Chloroethynyl (Cl-C≡C-) attached to the sulfur, introducing high reactivity due to the triple bond and electronegative chlorine.
- Potential applications: Likely intermediate in organic synthesis or agrochemicals, given the reactivity of thioethers and chloroalkynes .
Properties
CAS No. |
73577-57-8 |
|---|---|
Molecular Formula |
C5H7ClS |
Molecular Weight |
134.63 g/mol |
IUPAC Name |
2-(2-chloroethynylsulfanyl)propane |
InChI |
InChI=1S/C5H7ClS/c1-5(2)7-4-3-6/h5H,1-2H3 |
InChI Key |
DUWCOUUQQWCTIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC#CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-[(chloroethynyl)thio]- typically involves the reaction of propane derivatives with chloroethynylthio reagents. One common method is the nucleophilic substitution reaction where a chloroethynylthio group is introduced to a propane molecule under controlled conditions. The reaction conditions often include the use of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of Propane, 2-[(chloroethynyl)thio]- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Propane, 2-[(chloroethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethynylthio group to other functional groups.
Substitution: The chloroethynylthio group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted propane derivatives .
Scientific Research Applications
Propane, 2-[(chloroethynyl)thio]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which Propane, 2-[(chloroethynyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethynylthio group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of "Propane, 2-[(chloroethynyl)thio]-" with structurally related compounds, focusing on molecular features, physical properties, and reactivity.
Table 1: Structural and Molecular Comparison
*Estimated molecular weight based on hypothetical structure.
Key Observations :
Chlorinated thioethers (e.g., Compounds ) exhibit higher molecular weights and boiling points compared to non-chlorinated analogs due to increased polarity and halogen mass.
Reactivity and Stability :
- The ethynyl group (C≡C) in the target compound likely renders it more reactive than saturated analogs (e.g., 1,3-Bis[(2-chloroethyl)thio]propane ), which are stabilized by single bonds.
- Bis(2-chloroethylthioethyl)ether combines ether and thioether linkages, offering dual reactivity sites but reduced stability under acidic conditions compared to pure thioethers.
Toxicity Considerations: Chlorinated compounds like Propane, 1-chloro-3-((2-chloroethyl)thio) are associated with acute toxicity (e.g., skin/eye irritation, respiratory hazards), as noted in regulatory guidelines for chloroacetones . Computational toxicity prediction methods (e.g., GUSAR-online, as used in ) could be applied to estimate the target compound’s hazards, given its structural similarity to known toxicants.
Synthetic Pathways :
- Thioether synthesis typically involves nucleophilic substitution (e.g., reaction of thiols with alkyl halides). For example, 1,3-Bis[(2-chloroethyl)thio]propane may form via reaction of propane-1,3-dithiol with 2-chloroethyl chloride.
- The target compound might be synthesized via analogous routes using propargyl chloride derivatives.
Research Findings and Data
Table 2: Physical Properties of Selected Compounds
*Estimated or literature-derived values.
Critical Insights :
- Solubility Trends : Chlorinated thioethers exhibit low water solubility due to hydrophobic Cl and S atoms, limiting environmental mobility.
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